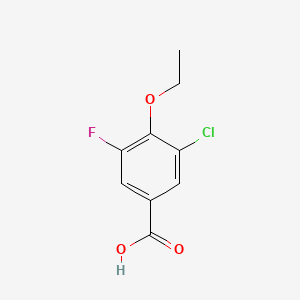

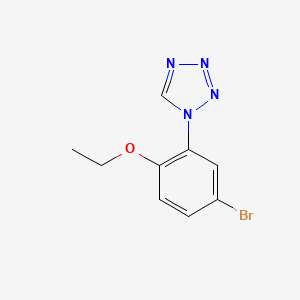

![molecular formula C10H11BrN2O2 B1463618 2-[(2-Bromoacetyl)amino]-N-methylbenzamide CAS No. 1138442-44-0](/img/structure/B1463618.png)

2-[(2-Bromoacetyl)amino]-N-methylbenzamide

Overview

Description

“2-[(2-Bromoacetyl)amino]-N-methylbenzamide” is a chemical compound used for proteomics research . It has a molecular formula of C10H11BrN2O2 and a molecular weight of 271.11 .

Synthesis Analysis

The synthesis of this compound involves modern peptide synthesis techniques . As a final step in the synthesis, bromoacetic acid anhydride is reacted with the amino terminal amino acid to form the N α-bromoacetyl-derivatized fully protected peptide . This is carried out on a 0.5-mmol scale simply by substituting 2.0 mmol of bromoacetic acid (277.9 mg) for 2.0 mmol of glycine in an empty glycine cartridge .Chemical Reactions Analysis

While specific chemical reactions involving “2-[(2-Bromoacetyl)amino]-N-methylbenzamide” are not available, it’s known that bromoacetylated compounds can be used to modify the conformations and configurations of linear peptides by cyclizing, polymerizing, or conjugating the peptide .Physical And Chemical Properties Analysis

The molecular formula of “2-[(2-Bromoacetyl)amino]-N-methylbenzamide” is C10H11BrN2O2, and it has a molecular weight of 271.11 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved resources.Scientific Research Applications

Thermal Stability Studies

Research on the thermal stability of closely related compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide, has been conducted using dynamic DSC curves and AKTS kinetic software. These studies provide insights into the apparent thermodynamic data, initial decomposition temperature, and heat release for thermal decomposition, which can be relevant to the stability of 2-[(2-Bromoacetyl)amino]-N-methylbenzamide as well (Yunbo Cong & Chunsheng Cheng, 2021).

Copper-Catalyzed Direct Amination

Copper-catalyzed direct amination of ortho-functionalized haloarenes, which includes compounds like 2-halobenzamide, is an important chemical process. This method uses sodium azide as the amino source, highlighting a potential synthetic route or chemical transformation relevant to the synthesis of 2-[(2-Bromoacetyl)amino]-N-methylbenzamide (Haibo Zhao, H. Fu, & R. Qiao, 2010).

Synthesis and Characterization

Medicinal Chemistry Applications

Studies on the design and synthesis of N-methylbenzamide analogs for medicinal purposes, such as PARP inhibition in breast cancer cells, indicate the potential of 2-[(2-Bromoacetyl)amino]-N-methylbenzamide analogs in therapeutic applications. These studies highlight the significance of specific substitutions on the benzamide ring in modulating biological activity (M. Pavlovic et al., 2020).

Heterocyclic Chemistry

Research in heterocyclic chemistry, involving the synthesis of various benzamide derivatives and their transformations, suggests potential applications of 2-[(2-Bromoacetyl)amino]-N-methylbenzamide in synthesizing novel heterocyclic compounds. This can be useful in drug discovery and development (S. Sukdolak et al., 2004).

properties

IUPAC Name |

2-[(2-bromoacetyl)amino]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c1-12-10(15)7-4-2-3-5-8(7)13-9(14)6-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBDMVZLSOHACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Bromoacetyl)amino]-N-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate](/img/structure/B1463537.png)

![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol](/img/structure/B1463540.png)

![2,6-Difluoro-N-[3-methyl-5-(3-thienyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B1463549.png)

![N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline](/img/structure/B1463554.png)

![Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1463558.png)